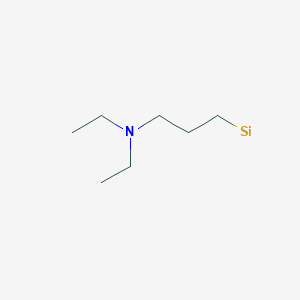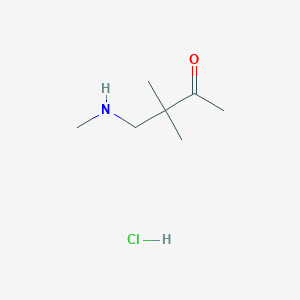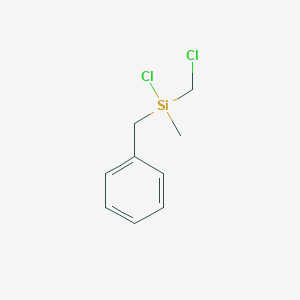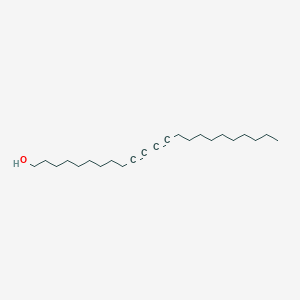
Tricosa-10,12-diyn-1-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tricosa-10,12-diyn-1-OL: is a chemical compound characterized by the presence of a long carbon chain with two triple bonds and a hydroxyl group. Its structure can be represented as CH₃-(CH₂)₉-C≡C-C≡C-(CH₂)₈-CH₂OH. This compound is part of the diacetylene family, known for their unique properties and applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions:
Preparation of undec-2-yn-1-ol: Propargyl alcohol is added to a flame-dried flask containing tetrahydrofuran (THF) and hexamethylphosphoramide (HMPA). The solution is cooled to -78°C under an argon atmosphere. n-butyl lithium is added, and the temperature is raised to -30°C. 1-bromooctane is then added dropwise, and the solution is stirred at room temperature for 15 hours.
Industrial Production Methods: The industrial production of Tricosa-10,12-diyn-1-OL typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This may include the use of automated systems for precise control of temperature and reagent addition.
化学反応の分析
Types of Reactions:
Oxidation: Tricosa-10,12-diyn-1-OL can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Thionyl chloride or phosphorus tribromide in an inert solvent like dichloromethane.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of alkyl halides.
科学的研究の応用
Chemistry: Tricosa-10,12-diyn-1-OL is used in the synthesis of polymers and other complex molecules due to its reactive triple bonds .
Biology: In biological research, it is used to study cell membrane dynamics and interactions due to its ability to form liposomes .
Industry: The compound is used in the production of smart materials and sensors, leveraging its unique color-changing properties under different conditions .
作用機序
The mechanism of action of Tricosa-10,12-diyn-1-OL involves its ability to undergo polymerization and form extended conjugated systems. This property is utilized in the development of materials that respond to external stimuli such as light and temperature . The molecular targets and pathways involved include interactions with cell membranes and the formation of stable polymeric structures.
類似化合物との比較
Tricosa-10,12-diynoic acid: Similar in structure but contains a carboxylic acid group instead of a hydroxyl group.
1,5-bis((tricosa-10,12-diyn-1-yloxy)methyl)anthracene: A derivative used in the formation of complex molecular assemblies.
Uniqueness: Tricosa-10,12-diyn-1-OL is unique due to its hydroxyl group, which provides additional reactivity and versatility in chemical synthesis and applications. Its ability to form stable polymeric structures and respond to external stimuli makes it valuable in various research and industrial applications.
特性
CAS番号 |
69288-35-3 |
|---|---|
分子式 |
C23H40O |
分子量 |
332.6 g/mol |
IUPAC名 |
tricosa-10,12-diyn-1-ol |
InChI |
InChI=1S/C23H40O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h24H,2-10,15-23H2,1H3 |
InChIキー |
DBSTWBRUGYCPTK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC#CC#CCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


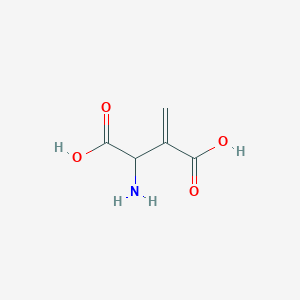
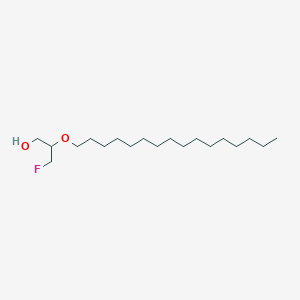

![2-(4-methylphenyl)-3H-chromeno[3,4-c]pyridine-4,5-dione](/img/structure/B14477558.png)
![{1-[(4-Chlorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B14477562.png)
![6-(Azidomethyl)benzo[pqr]tetraphene](/img/structure/B14477563.png)
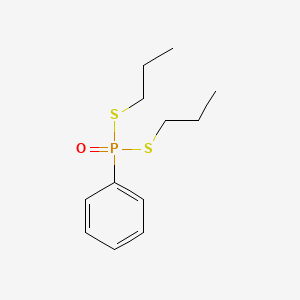
![7-Oxabicyclo[4.2.0]oct-2-en-8-one](/img/structure/B14477570.png)

